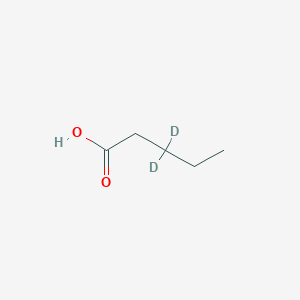
Pentanoic-3,3-D2 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic-3,3-D2 acid: β-Dideuteropentanoic acid , is an organic compound with the molecular formula C5H8D2O2. This compound is a deuterated form of pentanoic acid, where two hydrogen atoms are replaced by deuterium atoms. It is a colorless, oily liquid at room temperature and is slightly soluble in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentanoic-3,3-D2 acid can be synthesized through the reaction of pentanoic acid with deuterium oxide (D2O) under specific conditions. The process involves the exchange of hydrogen atoms with deuterium atoms. Another method involves the reaction of 2-(propyl-1,1-d2)pentanoic acid with an excess of concentrated deuterium chloride (DCl) solution .
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents and catalysts to ensure high yield and purity. The process requires careful handling of deuterium compounds and adherence to safety protocols to avoid contamination and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Pentanoic-3,3-D2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated carboxylic acids.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Deuterated carboxylic acids.
Reduction: Deuterated alcohols.
Substitution: Various deuterated derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Pentanoic-3,3-D2 acid is used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy for labeling and quantitative analysis of other compounds .
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules and to study metabolic pathways .
Medicine: Deuterated compounds like this compound are used in drug development to study the pharmacokinetics and metabolism of drugs .
Industry: It is used in the production of deuterated solvents and reagents for various industrial applications .
Mechanism of Action
The mechanism of action of Pentanoic-3,3-D2 acid involves the incorporation of deuterium atoms into target molecules, which can alter their physical and chemical properties. Deuterium atoms have a higher mass than hydrogen atoms, which can affect reaction rates and stability. This property is utilized in various applications, including NMR spectroscopy and metabolic studies .
Comparison with Similar Compounds
Pentanoic acid: The non-deuterated form of Pentanoic-3,3-D2 acid.
2-(Propyl-3,3,3-d3)pentanoic-5,5,5-d3 acid: Another deuterated derivative of pentanoic acid.
Uniqueness: this compound is unique due to the specific placement of deuterium atoms at the 3,3 positions, which can significantly alter its physical and chemical properties compared to other deuterated and non-deuterated forms of pentanoic acid .
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
104.14 g/mol |
IUPAC Name |
3,3-dideuteriopentanoic acid |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2 |
InChI Key |
NQPDZGIKBAWPEJ-SMZGMGDZSA-N |
Isomeric SMILES |
[2H]C([2H])(CC)CC(=O)O |
Canonical SMILES |
CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



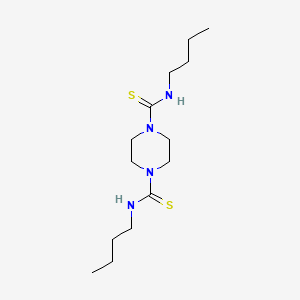
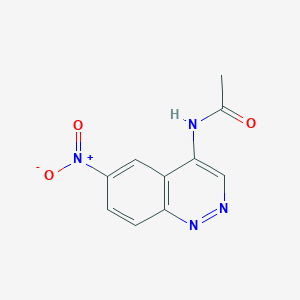
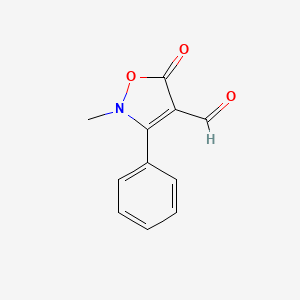

![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)

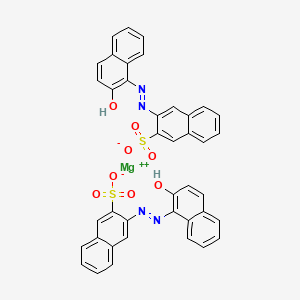

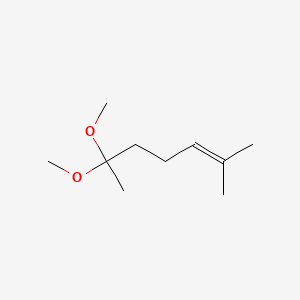
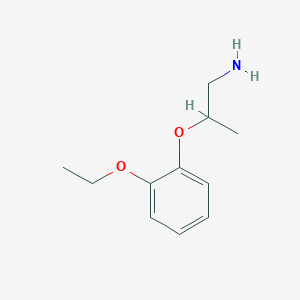
![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)
